2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
“2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound that belongs to the piperidines class . It has the molecular formula C13H19Cl2NO .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride”, can be achieved through various methods. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of “2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride” consists of a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms . The compound also contains a chlorophenoxy group attached to the piperidine ring .Chemical Reactions Analysis
Piperidine derivatives, including “2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride”, can undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride” include a molecular weight of 276.20 . More specific properties like boiling point are not available in the resources .Scientific Research Applications
Antimicrobial Activities
2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride and its derivatives have been explored for antimicrobial properties. Ovonramwen, Owolabi, and Oviawe (2019) synthesized a compound using 1-(2-chloroethyl)piperidine hydrochloride and tested it against various microbial strains like E. coli and S. aureus, showing moderate antimicrobial activities (O. B. Ovonramwen, B. Owolabi, & A. P. Oviawe, 2019).
Metabolic Activity in Obese Rats
In a study conducted by Massicot, Steiner, and Godfroid (1985), a derivative of 2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride was observed to reduce food intake and weight gain in obese rats, indicating a potential role in metabolic research (F. Massicot, E. Steiner, & J. Godfroid, 1985).
Neuroprotective Activities
Zhong et al. (2020) synthesized aryloxyethylamine derivatives, including compounds related to 2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride, and evaluated them for neuroprotective activities. These compounds showed promising results in protecting PC12 cells against glutamate-induced cell death, indicating potential applications in neuroprotective drug development (Y. Zhong et al., 2020).
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which exhibited significant anti-acetylcholinesterase activity. This suggests potential applications in the treatment of diseases like Alzheimer's (H. Sugimoto et al., 1990).
Antihypertensive Agents
Takai et al. (1986) prepared a series of piperidine derivatives, including those with structures similar to 2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride, for antihypertensive activity. Some derivatives produced strong hypotension in spontaneously hypertensive rat models, indicating their potential as antihypertensive agents (H. Takai et al., 1986).
Future Directions
Piperidine derivatives, including “2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring the pharmacological applications of these compounds .
properties
IUPAC Name |
2-[2-(2-chlorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11;/h1-2,6-7,11,15H,3-5,8-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIBTNSWOLEDLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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